2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring. The presence of methoxy groups on the phenyl ring adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidines and benzothiophenes. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Thieno[3,2-d]pyrimidin-4(3H)-one: Similar core structure but different substituents.
Benzothieno[2,3-d]pyrimidine: Lacks the methoxy groups on the phenyl ring, leading to different chemical properties.
The uniqueness of 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-8-7-10(9-13(12)23-2)16-19-17(21)15-11-5-3-4-6-14(11)24-18(15)20-16/h7-9H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
AWEISDLYLCJIFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC |
Origin of Product |
United States |
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